molecular formula C7H14ClNO2 B127774 (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride CAS No. 158414-45-0

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride

Cat. No.: B127774
CAS No.: 158414-45-0
M. Wt: 179.64 g/mol
InChI Key: QNIOBHOEZYKCJV-RIHPBJNCSA-N
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Description

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is a chiral amino acid derivative. It is known for its unique stereochemistry and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a cyclohexane ring with an amino group and a carboxylic acid group, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride typically involves the cyclization of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of α,β-didehydroamino acid derivatives under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production of this compound often employs biocatalytic methods due to their efficiency and selectivity. For instance, the use of whole-cell biocatalysts like Sphingomonas aquatilis has been reported for the asymmetric synthesis of related compounds . These methods are advantageous as they offer high enantioselectivity and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acylating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a ligand for certain enzymes, modulating their activity and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylic acid group on a cyclohexane ring. This combination of features makes it particularly valuable in asymmetric synthesis and as a chiral building block in medicinal chemistry .

Properties

IUPAC Name

(1S,2R)-2-aminocyclohexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIOBHOEZYKCJV-RIHPBJNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158414-45-0
Record name (1S,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride
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